[1-(3-Fluorobenzoyl)piperidin-3-yl]methanamine
Description
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-5-1-4-11(7-12)13(17)16-6-2-3-10(8-15)9-16/h1,4-5,7,10H,2-3,6,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVXGTJJMLWYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of [1-(3-Fluorobenzoyl)piperidin-3-yl]methanamine is Tryptase alpha/beta-1 . Tryptase alpha/beta-1 is a type of protease enzyme that plays a crucial role in immune response, inflammation, and tissue remodeling.
Mode of Action
It is believed to interact with its target, tryptase alpha/beta-1, leading to changes in the enzyme’s activity. This interaction could potentially modulate the immune response and inflammation processes.
Biochemical Pathways
Given its target, it is likely to influence pathways related to immune response and inflammation.
Biological Activity
[1-(3-Fluorobenzoyl)piperidin-3-yl]methanamine, also known by its chemical structure C13H16FN2O, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. In various studies, it has been shown to inhibit the growth of several bacterial strains and cancer cell lines. The compound's effectiveness against specific pathogens and tumor types is summarized in the following table:
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Anticancer | HeLa (cervical cancer) | 10 | |
| Anticancer | MCF-7 (breast cancer) | 12 |
The mechanisms by which this compound exerts its effects involve interaction with various molecular targets, including enzymes and receptors. Notably, it has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters.
In a study focusing on MAO-B inhibition, the compound demonstrated an IC50 value of approximately 777 nM, indicating strong potency compared to other known inhibitors. The binding interactions involved hydrogen bonding with key residues in the active site of MAO-B, contributing to its selectivity and efficacy .
Neuroprotective Effects
Additionally, this compound has shown promising neuroprotective effects. In vitro studies on PC12 cells revealed that it could partially reverse cell death induced by neurotoxic agents like 6-hydroxydopamine. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .
Study 1: Anticancer Activity
A recent study evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that the compound effectively induced apoptosis in HeLa cells through a caspase-dependent pathway. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound.
Study 2: MAO-B Inhibition
In another investigation focused on MAO-B inhibition, researchers synthesized several analogs based on the structure of this compound. These analogs were tested for their ability to inhibit MAO-B activity in vitro. The most potent analog exhibited a significantly lower IC50 value than the original compound, suggesting that structural modifications could enhance biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Bulkiness : The 3-fluorobenzoyl group in the target compound is less bulky than the benzothiophene-carbonyl group in Enamine Ltd.'s analog ({1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride), which may reduce steric hindrance and improve receptor binding .
- Polarity and Solubility : The chlorothiophene substituent in {1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine increases hydrophobicity, possibly reducing aqueous solubility compared to the target compound .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 3-fluorobenzoyl group confers moderate lipophilicity (clogP ~2.5), intermediate between the more hydrophilic (1-propan-2-ylpiperidin-3-yl)methanamine (clogP ~1.8) and the highly lipophilic N,N-bis(2-methylbenzyl) analog (clogP ~4.1) .
- Metabolic Stability: Fluorine substitution typically reduces oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs like [1-(3-methylbenzoyl)piperidin-3-yl]methanamine .
Preparation Methods
Acylation of 4-Piperidone Hydrochloride
- Procedure : 4-Piperidone hydrochloride monohydrate is dissolved in dichloromethane (DCM), cooled to 0 °C, and treated dropwise with 3-fluorobenzoyl chloride in the presence of triethylamine as a base.
- Reaction Conditions : Stirring at room temperature for 12 hours.
- Outcome : Formation of 1-(3-fluorobenzoyl)piperidin-4-one as a cream-colored oil.
- Yield : Approximately 60% after purification by flash chromatography.
- Characterization : 1H NMR and 19F NMR confirm the presence of the fluorobenzoyl group and piperidine ring protons.
Formation of Cyanohydrin or Epoxide Intermediate
- The ketone group in 1-(3-fluorobenzoyl)piperidin-4-one is converted to an epoxide or cyanohydrin derivative.
- For epoxide formation, oxidation with meta-chloroperoxybenzoic acid (m-CPBA) is employed.
- Cyanohydrin intermediates are prepared by reaction with chloroacetonitrile in the presence of phase-transfer catalysts like tetrabutylammonium bromide.
Reductive Amination to Introduce Methanamine Group
- Reagents : The cyanohydrin intermediate is reacted with an amine (e.g., pyridin-2-yl-methylamine or related amines).
- Reducing Agent : Sodium cyanoborohydride (NaBH3CN) is used to selectively reduce the imine intermediate formed during the reaction.
- Reaction Conditions :
- Conducted at room temperature.
- Basic medium maintained by tertiary amines such as DABCO or triethylamine.
- Sometimes iron sulfate (FeSO4·7H2O) is added to eliminate side reactions involving cyanide ions.
- Solvents : Methanol or methanolic mixtures are preferred.
- Workup : The reaction mixture is diluted with dichloromethane and water, followed by phase separation and washing.
- Purification : Decolorization with silica and animal charcoal, evaporation, and chromatographic purification on silica gel.
- Yield : High yields reported, e.g., 94% for related amine derivatives.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reactants/Intermediates | Conditions | Outcome/Yield |
|---|---|---|---|---|
| 1 | Acylation | 4-Piperidone hydrochloride + 3-fluorobenzoyl chloride | DCM, triethylamine, 0 °C to RT, 12 h | 1-(3-Fluorobenzoyl)piperidin-4-one, ~60% yield |
| 2 | Epoxidation / Cyanohydrin Formation | 1-(3-Fluorobenzoyl)piperidin-4-one + m-CPBA or chloroacetonitrile | Reflux (for epoxidation), phase-transfer catalysis (for cyanohydrin) | Epoxide or cyanohydrin intermediate |
| 3 | Reductive Amination | Cyanohydrin + primary amine + NaBH3CN + DABCO | Room temperature, methanol, basic conditions | [1-(3-Fluorobenzoyl)piperidin-3-yl]methanamine, up to 94% yield |
| 4 | Purification | Chromatography, crystallization | Silica gel, solvents (DCM, methanol, aqueous ammonia) | Pure target compound |
Additional Notes and Optimization
- Base Selection : Use of tertiary amines like DABCO improves reaction selectivity and yield by maintaining a basic environment.
- Reducing Agent Choice : Sodium cyanoborohydride is preferred for its mildness and selectivity in reductive amination.
- Side Reaction Suppression : Addition of iron sulfate helps neutralize free cyanide ions, preventing side reactions.
- Temperature Control : Maintaining room temperature or below 75 °C during key steps improves yield and reduces by-products.
- Purification Enhancements : Decolorization with silica and animal charcoal enhances purity before chromatographic separation.
Summary of Key Research Findings
- The reductive amination of cyanohydrins with primary amines in the presence of sodium cyanoborohydride and tertiary amine bases is an efficient and selective method for synthesizing this compound derivatives.
- The acylation of piperidin-4-one with 3-fluorobenzoyl chloride is a reliable route to introduce the fluorobenzoyl moiety, with moderate to good yields.
- Epoxidation or cyanohydrin formation of the ketone intermediate provides versatile handles for further functionalization and amination.
- Purification protocols involving silica gel chromatography and crystallization afford high purity products suitable for pharmaceutical applications.
Q & A
Q. What synthetic routes are commonly employed for [1-(3-Fluorobenzoyl)piperidin-3-yl]methanamine?
The compound is typically synthesized via multi-step reactions, including alkylation, amination, and condensation. A representative method involves reacting 3-fluoroaniline derivatives with piperidine intermediates under controlled temperature and pH to optimize yield and selectivity. Hybridization strategies, such as incorporating fluorophenyl and piperidine moieties, are critical for structural fidelity .
Q. How is the molecular structure of this compound validated?
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, Fourier-transform infrared (FTIR) spectroscopy for functional group identification, and mass spectrometry for molecular weight confirmation. Crystallographic tools like ORTEP-3 or WinGX are used for 3D structural elucidation .
Q. Which databases provide authoritative structural data for this compound?
PubChem, Cambridge Structural Database (CSD), and EPA DSSTox offer validated structural and physicochemical data, including SMILES, InChI keys, and toxicity profiles. These resources are essential for cross-referencing synthetic intermediates and bioactive conformers .
Advanced Research Questions
Q. How can contradictions in reported biological activities of fluorobenzoyl derivatives be resolved?
Discrepancies often arise from substituent variations (e.g., fluorophenyl vs. pyridinyl groups) or assay conditions. Systematic structure-activity relationship (SAR) studies, coupled with standardized enzymatic assays (e.g., fixed pH, temperature), help isolate critical pharmacophores. For example, replacing the fluorophenyl group with pyridine alters binding affinity to target enzymes .
Q. What strategies optimize reaction yields during synthesis?
Yield optimization involves solvent selection (polar aprotic solvents for nucleophilic substitutions), temperature gradients (e.g., 60–80°C for amide bond formation), and catalysts (e.g., palladium for cross-coupling). Continuous flow reactors enhance scalability and purity by minimizing side reactions .
Q. How should researchers address sourcing challenges for discontinued derivatives?
If commercial sources are unavailable (e.g., discontinued status on CymitQuimica), in-house synthesis is recommended. Key steps include:
Q. What experimental considerations are critical for evaluating enzyme inhibition?
Assay design must account for:
- Enzyme-specific substrates (e.g., fluorogenic peptides for proteases).
- pH and ionic strength to mimic physiological conditions.
- Validation controls (e.g., known inhibitors like PMSF for serine hydrolases). Mechanistic studies using kinetic assays (e.g., Michaelis-Menten plots) reveal competitive vs. non-competitive inhibition patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
